molecular formula C14H14O3 B6307757 4-(2,5-Dimethoxyphenyl)phenol CAS No. 71715-47-4

4-(2,5-Dimethoxyphenyl)phenol

Cat. No.: B6307757
CAS No.: 71715-47-4
M. Wt: 230.26 g/mol
InChI Key: OQFXFWJDWYSGLZ-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)phenol is a phenolic compound characterized by a central phenol ring substituted at the para-position (4-position) with a phenyl group bearing two methoxy (-OCH₃) groups at its 2- and 5-positions.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-12-7-8-14(17-2)13(9-12)10-3-5-11(15)6-4-10/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFXFWJDWYSGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501567
Record name 2',5'-Dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71715-47-4
Record name 2′,5′-Dimethoxy[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71715-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5'-Dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable aryl halide, such as 2,5-dimethoxyphenyl bromide, is reacted with phenol in the presence of a strong base like potassium carbonate. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated and nitrated phenol derivatives.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 4-(2,5-Dimethoxyphenyl)phenol and related compounds:

Compound Molecular Formula Molecular Weight Substituents Key Properties Reported Activity
This compound C₁₄H₁₄O₄ 246.26 g/mol 4-(2,5-dimethoxyphenyl) group on phenol High lipophilicity; potential for π-π stacking due to aromatic systems Not directly reported (inferred from analogs)
4-Methoxy-2,5-dimethylphenol
(CAS 4962-28-1)
C₉H₁₂O₂ 152.19 g/mol 4-methoxy, 2/5-methyl groups on phenol Lower molecular weight; higher volatility (suitable for GC-MS analysis) Antimicrobial, antioxidant applications
4-(Methoxymethyl)phenol
(Isolated from Pleione bulbocodioides)
C₈H₁₀O₂ 138.16 g/mol Methoxymethyl (-CH₂OCH₃) group at 4-position Moderate polarity; increased solubility in polar solvents Antitumor activity (LA795 cell line)
25H-NBOH
(2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol)
C₁₇H₂₁NO₃ 299.35 g/mol 2,5-Dimethoxyphenyl-ethylamino-methyl linkage Complex structure with tertiary amine; likely CNS activity due to structural motifs Serotonergic receptor agonist (hypothesized)

Key Structural and Functional Differences

  • Substituent Complexity: this compound features a biphenyl system with methoxy groups on the secondary ring, distinguishing it from simpler analogs like 4-methoxy-2,5-dimethylphenol, which has methyl and methoxy groups directly on the phenol ring . This complexity increases its molecular weight and may enhance binding to aromatic receptors. In contrast, 25H-NBOH includes an ethylamino-methyl bridge, likely enabling interactions with neurological targets, whereas the target compound lacks such functional groups .
  • Lipophilicity and Bioavailability: The dimethoxyphenyl substituent in this compound enhances lipophilicity compared to 4-(methoxymethyl)phenol, which has a polar methoxymethyl group . This property could influence membrane permeability and metabolic stability.
  • Biological Activity: While 4-(methoxymethyl)phenol and related phenolics from Pleione bulbocodioides show antitumor activity against LA795 cells , this compound’s activity remains unverified. 25H-NBOH’s aminoethyl linkage is critical for its hypothesized serotonergic activity, a feature absent in the target compound .

Biological Activity

4-(2,5-Dimethoxyphenyl)phenol is a phenolic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting research findings, case studies, and its mechanisms of action.

This compound is characterized by its two methoxy groups attached to a phenyl ring, which significantly influence its chemical behavior and biological interactions. Its molecular formula is C15_{15}H16_{16}O3_{3}, and it has a molecular weight of 244.29 g/mol.

PropertyValue
Molecular FormulaC15_{15}H16_{16}O3_{3}
Molecular Weight244.29 g/mol
SolubilitySoluble in organic solvents like ethanol and acetone

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, it has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis in these cells through the activation of caspase pathways.

Case Study: Cytotoxicity Assay

A recent study evaluated the cytotoxic effects of this compound on MCF-7 cells using an MTT assay. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Table 2: Cytotoxicity Results on MCF-7 Cells

Concentration (µM)Cell Viability (%)
0100
1085
2570
5050
10030

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation.
  • Receptor Interaction: It shows potential as a ligand for serotonin receptors, particularly the 5-HT2A_2A receptor, which is implicated in various physiological processes.
  • Signal Transduction Modulation: By modulating signaling pathways related to inflammation and apoptosis, it can influence cellular responses to stress.

Comparative Analysis with Similar Compounds

When compared to other phenolic compounds such as 2,5-dimethoxyphenol and other derivatives, this compound exhibits unique biological profiles due to its specific substitution pattern. This uniqueness enhances its reactivity and potential therapeutic applications.

Table 3: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnticancer Activity
This compoundYesYes
2,5-DimethoxyphenolModerateNo
PhenolNoLow

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